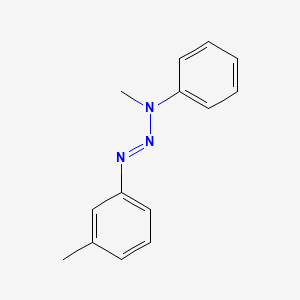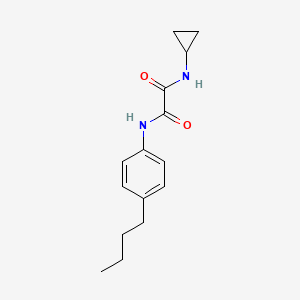
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as DQP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DQP belongs to the class of compounds known as phenethylamines, which are known to have psychoactive effects. However, DQP has been found to have little or no psychoactive effects, making it an ideal compound for scientific research.
作用機序
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the brain and nervous system. It has been shown to have an affinity for a number of different receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anti-inflammatory properties, and has been found to reduce the levels of certain inflammatory cytokines in the body.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in scientific research is that it has little or no psychoactive effects. This means that it can be used in studies without affecting the behavior of the subjects. However, one of the main limitations of using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is that it is a synthetic compound, and may not accurately reflect the effects of naturally occurring compounds.
将来の方向性
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. Some of these include:
1. Further studies on the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its potential use in the treatment of neurological disorders.
2. Studies on the potential anti-cancer properties of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its use in cancer research.
3. Studies on the potential use of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in pain management, and its effects on the nervous system.
4. Further studies on the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, and its potential use in clinical trials.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a number of potential applications, including neuropharmacology, cancer research, and pain management. While there are some limitations to using N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in scientific research, it remains a promising compound with many potential future directions for research.
合成法
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-quinolinethiol, followed by the addition of propanoyl chloride. The resulting compound is then purified using chromatography to obtain pure N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its potential use in scientific research. It has been found to have a number of potential applications, including:
1. Neuropharmacology: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have potential applications in the study of the brain and nervous system. It has been shown to have an affinity for a number of different receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
2. Cancer Research: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has also been studied for its potential use in cancer research. It has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
3. Pain Management: N-(2,5-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has also been studied for its potential use in pain management. It has been found to have analgesic properties, and has been shown to be effective in reducing pain in animal models.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-12-15(24-2)9-10-18(17)25-3/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTYLPPZTOEPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)




![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)
![ethyl 2-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5134208.png)


![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B5134234.png)
![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)
![3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5134253.png)
